Doxapram

Descripción general

Descripción

Doxapram es un estimulante respiratorio central que se usa principalmente para tratar la insuficiencia respiratoria aguda, particularmente en pacientes con enfermedad pulmonar obstructiva crónica. Es conocido por su capacidad para aumentar el volumen corriente y la frecuencia respiratoria, lo que lo convierte en un agente terapéutico valioso en entornos de cuidados críticos .

Mecanismo De Acción

Doxapram ejerce sus efectos estimulando los quimiorreceptores carotídeos periféricos, que a su vez activan el centro respiratorio en el tronco encefálico. Esta estimulación conduce a un aumento en el volumen corriente y la frecuencia respiratoria. Se cree que el compuesto inhibe ciertos canales de potasio, lo que mejora el impulso respiratorio .

Aplicaciones Científicas De Investigación

Doxapram tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios que involucran estimulantes respiratorios y sus propiedades químicas.

Biología: this compound se utiliza en la investigación de la fisiología respiratoria y los mecanismos de estimulación respiratoria.

Medicina: Clínicamente, this compound se usa para tratar la depresión respiratoria, particularmente en casos de sobredosis de drogas o postanestesia.

Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de estimulantes respiratorios y agentes terapéuticos relacionados .

Análisis Bioquímico

Biochemical Properties

Doxapram interacts with peripheral carotid chemoreceptors, stimulating them and thereby increasing the tidal volume and respiratory rate . This interaction is thought to occur through the inhibition of certain potassium channels .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to stimulate chemoreceptors in the carotid bodies of the carotid arteries, which in turn stimulates the respiratory center in the brainstem . In a study on atrial fibrillation, this compound was found to counteract action potential duration shortening in cardiomyocytes of atrial fibrillation patients by inhibiting TASK-1 channels .

Molecular Mechanism

The molecular mechanism of this compound involves the stimulation of peripheral carotid chemoreceptors. It is believed to stimulate the carotid body by inhibiting certain potassium channels . This inhibition leads to an increase in tidal volume and a slight increase in respiratory rate .

Temporal Effects in Laboratory Settings

While specific long-term studies on this compound are limited, it has been noted that this compound can improve blood gas exchange over the first few hours of treatment

Dosage Effects in Animal Models

In animal models, this compound has been used primarily in emergency situations during anesthesia or to decrease the respiratory depressant effects of opiates and barbiturates . The recommended dosages are 1–5 mg/kg, IV, in dogs and cats, or 1–2 drops under the tongue of apneic neonates . In adult horses, the dosage is 0.5–1 mg/kg, IV .

Metabolic Pathways

This compound is primarily metabolized in the liver . The oxidation pathway, which produces keto-doxapram, is more active than the de-ethylation pathway .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that this compound is administered intravenously . This suggests that it is distributed through the bloodstream to reach its target sites in the body.

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with chemoreceptors located on the cell membrane of peripheral carotid chemoreceptors .

Métodos De Preparación

Doxapram se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 1-etil-4-(2-morfolinoetil)-3,3-difenil-2-pirrolidinona con reactivos apropiados en condiciones controladas. La producción industrial generalmente implica la preparación de clorhidrato de this compound, que luego se formula en soluciones inyectables .

Análisis De Reacciones Químicas

Doxapram experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución que involucran this compound pueden conducir a la formación de diferentes derivados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. .

Comparación Con Compuestos Similares

Doxapram es único entre los estimulantes respiratorios debido a su mecanismo de acción específico y su capacidad para estimular tanto el volumen corriente como la frecuencia respiratoria. Compuestos similares incluyen:

Pentetilciclanona: Comparte una estructura similar pero tiene diferentes propiedades farmacológicas.

Petidina: Se utiliza para aplicaciones clínicas similares pero tiene un mecanismo de acción diferente.

Keto-doxapram: Un metabolito activo de this compound con efectos similares pero distintos

La capacidad única de this compound para estimular el cuerpo carotídeo y su acción específica sobre los canales de potasio lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Actividad Biológica

Doxapram is a respiratory stimulant primarily used to treat conditions associated with respiratory depression. Its biological activity is characterized by its effects on neuronal excitability, neurotransmission, and respiratory function. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and a summary table of its effects.

This compound exerts its effects primarily through the modulation of potassium channels, particularly the TASK (TWIK-related acid-sensitive K+) channels. These channels are critical in regulating the resting membrane potential and excitability of neurons. By blocking these channels, this compound enhances neuronal excitability, leading to increased respiratory drive.

- Neuronal Excitation : Research indicates that low concentrations (0.1 mM) of this compound enhance neuronal excitation, while higher concentrations (5 mM) may lead to over-excitation and a prolonged refractory period in proprioceptive neurons in blue crabs (Callinectes sapidus) .

- Inhibition of LPS Effects : this compound has been shown to block the acute actions of lipopolysaccharides (LPS), which are known to induce inflammatory responses. In crayfish models, this compound inhibited LPS-induced changes in neuromuscular junctions, suggesting a protective role against inflammatory mediators .

Pharmacodynamics and Respiratory Effects

This compound is recognized for its potent respiratory stimulant properties, particularly in neonates with apnea. It acts selectively on respiratory neurons in the medulla oblongata, increasing both inspiratory and expiratory neuronal activity .

- Case Study : A study involving preterm neonates demonstrated that this compound significantly reduced episodes of apnea, indicating its effectiveness in stimulating diaphragmatic activity .

- Pharmacokinetic Profile : this compound is metabolized primarily through oxidation to form keto-dox, which may also contribute to its respiratory effects. The pharmacokinetic data suggest that this compound has a longer half-life compared to its metabolite, indicating sustained effects post-administration .

Summary Table of Biological Effects

| Biological Activity | Concentration | Observed Effect |

|---|---|---|

| Neuronal Excitation | 0.1 mM | Enhanced excitation in proprioceptive neurons |

| Over-excitation | 5 mM | Prolonged absolute refractory period |

| Inhibition of LPS effects | Variable | Blocked inflammatory responses in crayfish models |

| Respiratory Stimulation | Clinical Use | Reduced apnea in preterm neonates |

| Metabolite Activity | N/A | Potential contribution to respiratory effects |

Research Findings

- Proprioceptive Neurons : A study highlighted that this compound enhances the firing rate of proprioceptive neurons at lower concentrations but can lead to detrimental effects at higher doses .

- Respiratory Neurons : this compound has been shown to increase activity in medullary respiratory neurons significantly, which correlates with improved ventilation parameters .

- Clinical Applications : The compound is particularly useful in treating respiratory depression in premature infants resistant to other treatments like methylxanthines .

Propiedades

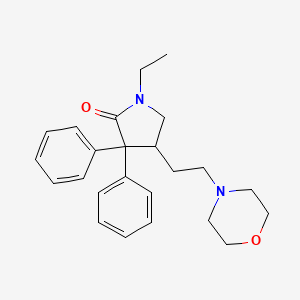

IUPAC Name |

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDJYSQDBULQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022963 | |

| Record name | Doxapram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Doxapram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, WHITE TO OFF-WHITE CRYSTALLINE POWDER; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.43e-02 g/L | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxapram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Doxapram produces respiratory stimulation mediated through the peripheral carotid chemoreceptors. It is thought to stimulate the carotid body by inhibiting certain potassium channels., DOXAPRAM...STIMULATE ALL LEVELS OF CEREBROSPINAL AXIS. ADEQUATE DOSES PRODUCE TONIC-CLONIC CONVULSIONS SIMILAR IN PATTERN TO THOSE PRODUCED BY PENTYLENETETRAZOL. ...ACT BY ENHANCING EXCITATION RATHER THAN BY BLOCKING CENTRAL INHIBITION. | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

309-29-5 | |

| Record name | Doxapram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxapram [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxapram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxapram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXAPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3830Q73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxapram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217-219, MP: 123-124 °C /BENZOATE/ | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.